![molecular formula C10H14N2O B562595 (S)-1-(3,4-Dihydro-2H-benzo[1,4]oxazin-6-YL)-ethanamine CAS No. 1315051-29-6](/img/structure/B562595.png)
(S)-1-(3,4-Dihydro-2H-benzo[1,4]oxazin-6-YL)-ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(3,4-Dihydro-2H-benzo[1,4]oxazin-6-YL)-ethanamine is a chiral compound that belongs to the class of oxazines. This compound is characterized by its unique structure, which includes a benzo[1,4]oxazine ring fused with an ethanamine group. The presence of the chiral center at the ethanamine moiety makes it an interesting subject for stereochemical studies and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3,4-Dihydro-2H-benzo[1,4]oxazin-6-YL)-ethanamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenol with an appropriate aldehyde or ketone to form the oxazine ring, followed by the introduction of the ethanamine group through reductive amination. The reaction conditions often include the use of acidic or basic catalysts, solvents like ethanol or methanol, and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of chiral catalysts or resolution techniques can ensure the production of the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(3,4-Dihydro-2H-benzo[1,4]oxazin-6-YL)-ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
(S)-1-(3,4-Dihydro-2H-benzo[1,4]oxazin-6-YL)-ethanamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme-substrate interactions and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (S)-1-(3,4-Dihydro-2H-benzo[1,4]oxazin-6-YL)-ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral center plays a crucial role in determining the compound’s binding affinity and selectivity. The oxazine ring can participate in hydrogen bonding and π-π interactions, which are essential for its biological activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
®-1-(3,4-Dihydro-2H-benzo[1,4]oxazin-6-YL)-ethanamine: The enantiomer of the compound, which may have different biological activities and properties.
1-(3,4-Dihydro-2H-benzo[1,4]oxazin-6-YL)-propanamine: A similar compound with a propanamine group instead of an ethanamine group.
6-Methyl-1,4-oxazin-2-one: A structurally related compound with different functional groups.
Uniqueness
(S)-1-(3,4-Dihydro-2H-benzo[1,4]oxazin-6-YL)-ethanamine is unique due to its chiral center and the specific arrangement of the oxazine ring and ethanamine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
(1S)-1-(3,4-dihydro-2H-1,4-benzoxazin-6-yl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-7(11)8-2-3-10-9(6-8)12-4-5-13-10/h2-3,6-7,12H,4-5,11H2,1H3/t7-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUVWVCBXUZDRMG-ZETCQYMHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OCCN2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC2=C(C=C1)OCCN2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
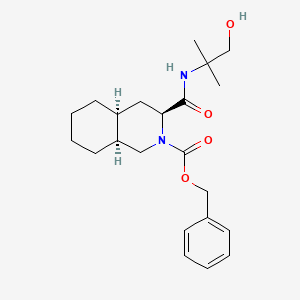
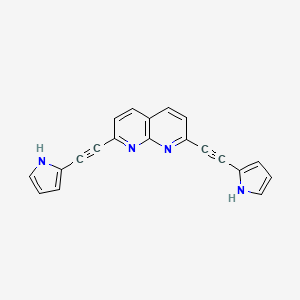
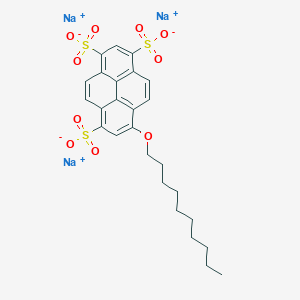
![4-Hexen-2-one, 3-methyl-, [R-(E)]- (9CI)](/img/new.no-structure.jpg)
methyl}naphthalene-2,7-disulfonic acid](/img/structure/B562521.png)

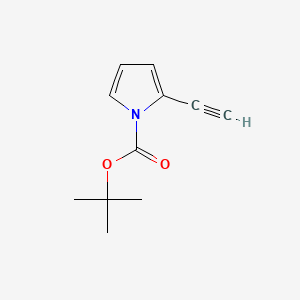
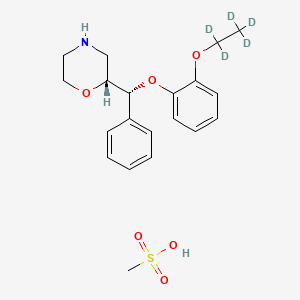
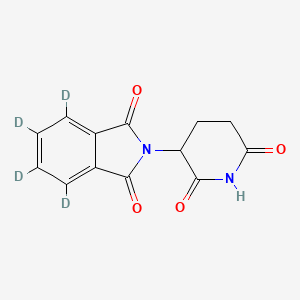

![2-[(2-Azidoethoxy-d4)methyl]-4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl)-6-methyl-1,4-dihydropyridine](/img/structure/B562534.png)
![2-{2-Chloro-4-mesyl-3-[(2,2,2-trifluoroethoxy)methyl]benzoyl}-4,6-dihydroxycyclohexane-1,3-dione](/img/structure/B562535.png)
